molecular formula C19H17ClN2O3 B2640127 Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1226430-05-2

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2640127
CAS No.: 1226430-05-2
M. Wt: 356.81
InChI Key: PATNXVBPPGVGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2, an 8-methyl substituent on the quinoline core, and a 4-[(5-chloro-2-methoxyphenyl)amino] group. The 5-chloro-2-methoxyphenylamino moiety may enhance binding affinity to biological targets, while the methyl ester improves solubility and bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 4-(5-chloro-2-methoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-5-4-6-13-14(10-16(19(23)25-3)22-18(11)13)21-15-9-12(20)7-8-17(15)24-2/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATNXVBPPGVGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Esterification: The carboxylate ester group is introduced via esterification reactions, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H17ClN2O3
  • CAS Number : 1226430-05-2
  • Structural Features : The compound features a quinoline core, which is known for its diverse biological activities. The presence of a chloro and methoxy group enhances its pharmacological profile.

Anti-inflammatory Activity

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and compounds that inhibit these enzymes can be beneficial in treating inflammatory diseases.

  • Case Study : A study highlighted the design and synthesis of various quinoline derivatives, including this compound, which demonstrated significant COX-II inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity, particularly against Gram-positive bacteria. Quinoline derivatives have historically shown promise in this area.

  • Research Findings : In vitro studies have indicated that similar quinoline compounds exhibit effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Further exploration of this compound could confirm its efficacy against these pathogens .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties due to their ability to interfere with cancer cell proliferation and induce apoptosis.

  • Case Study : Preliminary studies have shown that related compounds can inhibit tumor growth in various cancer models. The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells, which could be applicable to this compound as well .

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Quinoline Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound: Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate 2-COOCH₃, 8-CH₃, 4-NH-(5-Cl-2-MeO-C₆H₃) Methyl ester, anilino group with Cl and OMe 385.8* Not reported
Methyl 8-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate 2-COOCH₃, 8-Cl, 4-NH-(2-MeO-5-Me-C₆H₃) Methyl ester, anilino group with Me and OMe 387.8 Not reported
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 4-COOH, 8-CH₃, 7-Cl, 2-(3-MeO-C₆H₄) Carboxylic acid, 3-MeO-phenyl 327.8 Not reported
4-Chlorophenyl quinoline-2-carboxylate 2-COO(4-Cl-C₆H₄), no substituents on quinoline core Ester-linked 4-Cl-phenyl 299.7 386 (reported)
PQ401: 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea 4-NHCONH-(5-Cl-2-MeO-C₆H₃), 2-CH₃ Urea linkage, 2-methylquinoline 356.8 Not reported

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: The target compound’s methyl ester at position 2 likely enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) .
  • Crystallography: Analogues like 4-chlorophenyl quinoline-2-carboxylate exhibit planar quinoline cores with dihedral angles of 14.7° between quinoline and phenyl rings, influencing molecular packing and stability . The target compound’s 5-chloro-2-methoxyphenylamino group may adopt a similar twisted conformation (~17–32°), affecting intermolecular interactions .

Key Research Findings

Anti-Malarial Synergy: Quinoline-DHA combinations show additive/synergistic effects . The target compound’s structural similarity to mefloquine derivatives supports its candidacy for artemisinin-based combination therapy (ACT).

Structural Flexibility: Substituents at quinoline positions 2 and 4 critically modulate bioactivity. For example, replacing carboxylic acid () with a methyl ester (target compound) improves membrane permeability .

Crystallographic Insights: Weak C–H···O interactions in analogues like 4-chlorophenyl quinoline-2-carboxylate stabilize crystal lattices, a feature likely conserved in the target compound .

Biological Activity

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with several substituents, including a methyl group, a carboxylate ester, and a 5-chloro-2-methoxyphenylamino group. Its molecular formula is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3} with a molecular weight of 356.8 g/mol. The structure is critical for its biological properties, influencing interactions with biological targets.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell growth and apoptosis.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.
  • DNA Intercalation : Similar to other quinoline derivatives, this compound may intercalate into DNA, affecting replication and transcription processes.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
  • Anticancer Properties : Quinoline derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of quinoline compounds, which could be relevant for treating inflammatory diseases .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerInhibits proliferation of various cancer cell lines.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation markers in vitro.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound NameActivityReference
QuinineAntimalarial
CamptothecinAntitumor
VasicineAntibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.